Bienvenue dans la boutique en ligne BenchChem!

Ramipril diketopiperazine

Degradation Pathway Stability Study Forced Degradation

Authentic Ramipril EP Impurity D (USP Related Compound D) reference standard – the only scientifically valid compound for ramipril stability-indicating method validation (ICH Q2(R1)). Unlike ramipril diacid or generic DKP analogs, this primary acidic/thermal degradation impurity (≥0.2% formation at pH 3‑5) is mandated by EP/USP at ≤0.5% in API. Essential for ANDA comparative stability, cis‑trans isomerization resolution, and PAT calibration. Procure only certified standards to ensure regulatory compliance.

Molecular Formula C23H30N2O4
Molecular Weight 398.5 g/mol
CAS No. 108731-95-9
Cat. No. B022131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril diketopiperazine
CAS108731-95-9
Synonyms(αS,3S,5aS,8aS,9aS)-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid Ethyl Ester;  _x000B_[3S-[2(R*),3α,5aβ,8aβ,9aβ]]-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin
Molecular FormulaC23H30N2O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C
InChIInChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1
InChIKeyKOVMAAYRBJCASY-JBDAPHQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramipril Diketopiperazine (CAS 108731-95-9): Pharmacopeial Impurity D Reference Standard for Quality Control and Degradation Studies


Ramipril diketopiperazine (CAS 108731-95-9), officially designated as Ramipril EP Impurity D and USP Related Compound D, is the principal degradation product and a key process impurity of the angiotensin-converting enzyme (ACE) inhibitor prodrug ramipril [1]. This compound forms via intramolecular cyclization of ramipril and is characterized by a diketopiperazine core structure (molecular weight 398.50 g/mol, formula C23H30N2O4) [2]. Unlike the active metabolite ramiprilat (Impurity E), ramipril diketopiperazine is pharmacologically inactive as an ACE inhibitor [3]. Its presence in finished pharmaceutical products is strictly regulated by major pharmacopeias, making it a critical analyte in stability-indicating analytical methods and generic drug quality assessments [4].

Why Ramipril Diketopiperazine Cannot Be Substituted by Other Ramipril Impurities in Analytical and Stability Studies


Substituting ramipril diketopiperazine with other ramipril-related impurities (e.g., ramipril diacid/ramiprilat) or generic diketopiperazine analogs is scientifically invalid due to compound-specific formation kinetics, distinct pharmacopeial identity, and divergent toxicological profiles. Unlike ramipril diacid (Impurity E), which forms predominantly under alkaline hydrolysis conditions (>1% at pH 8), ramipril diketopiperazine is the primary degradation product under acidic to neutral pH (≥0.2% at pH 3-5) and thermal stress, with cyclization being the major instability pathway [1]. Furthermore, in silico toxicological screening differentiates this compound from both the parent drug and other ACE inhibitor DKP derivatives: ramipril-DKP and trandolapril-DKP were specifically flagged as potentially carcinogenic (low reliability), while imidapril-DKP showed no such risk [2]. Regulatory specifications mandate a specific limit of ≤0.5% for this impurity in ramipril active pharmaceutical ingredient, underscoring its unique status as a critical quality attribute that cannot be assessed using surrogate compounds [3]. These compound-specific attributes render ramipril diketopiperazine irreplaceable for method validation, stability monitoring, and regulatory compliance.

Ramipril Diketopiperazine (CAS 108731-95-9): Quantitative Differentiation Evidence for Scientific Selection


pH-Dependent Formation Kinetics: Ramipril Diketopiperazine vs. Ramipril Diacid as Primary Degradants

Under controlled stress conditions (90°C for 1 hour), ramipril diketopiperazine (Impurity D) forms preferentially in acidic to neutral media, whereas ramipril diacid (Impurity E) dominates under alkaline conditions. HPLC analysis detected ≥0.2% of ramipril diketopiperazine in buffers at pH 3 and pH 5, but ≥1% of ramipril diacid at pH 8 [1]. In 0.1 M NaOH, diacid formation exceeded 50%, confirming that diketopiperazine cyclization is the major degradation route at physiological and mildly acidic pH relevant to formulation and gastrointestinal environments. This pH-specific degradation signature distinguishes ramipril diketopiperazine from co-occurring impurities and necessitates its separate quantitation in stability-indicating methods.

Degradation Pathway Stability Study Forced Degradation

Differential Genotoxicity and Carcinogenicity Predictions: Ramipril-DKP vs. Other ACE Inhibitor DKP Derivatives

In a comprehensive in silico screening of nine ACE inhibitors and their corresponding diketopiperazine (DKP) degradation impurities, ramipril-DKP was predicted to be potentially carcinogenic (low reliability), a finding shared only with trandolapril-DKP among the DKP group, whereas imidapril-DKP and all parent ACE inhibitors were predicted non-carcinogenic [1]. For genotoxicity, all DKP derivatives—including ramipril-DKP—were predicted to be active and placed in the highest risk group alongside moexipril, ramipril, and spirapril [1]. In contrast, the parent drug ramipril showed aneugenic activity in vitro only at supraphysiological concentrations (exceeding real-life blood levels after standard dosing) and was considered safe for human use [1]. This differential toxicological signature—carcinogenicity flag unique to ramipril-DKP and trandolapril-DKP among DKPs—highlights compound-specific safety concerns that cannot be inferred from the parent drug or other DKP analogs.

Genotoxicity In Silico Toxicology Impurity Safety Assessment

Regulatory Specification Limits: Ramipril Diketopiperazine as a Critical Quality Attribute in Generic vs. Reference Products

Ramipril diketopiperazine levels serve as a primary discriminator of product quality between reference and generic ramipril formulations. In a 3-month stability study comparing 22 marketed generic/copy ramipril tablets (2.5 mg) against the reference product Tritace® under stressed conditions (40°C/75% RH), total impurities exceeded the ≤5.0% specification in 32% (7/22) of generics at baseline, increasing to 68% (15/22) after 3 months, with ramipril-diketopiperazine being the major degradation product monitored [1]. Overall, only 24% (5/21) of generics/copies demonstrated equivalent quality and dissolution profiles to the reference product [1]. Pharmacopeial specifications set individual limits for ramipril diketopiperazine at ≤0.5% in the active pharmaceutical ingredient, with the European Pharmacopoeia recommending this limit and commercial stability targets requiring ≤1.0% after 3 months at 40°C/75% RH [2][3].

Generic Drug Quality Stability Testing Regulatory Compliance

Analytical Method Validation: Ramipril Diketopiperazine as a Unique Chromatographic Challenge Due to cis-trans Isomerization

Ramipril diketopiperazine contains a proline-similar moiety that undergoes cis-trans isomerization in solution with respect to the amide bond, a property shared with ramipril and two other impurities but not with all degradation products [1]. This isomerization creates an interconversion zone between isomer peaks in conventional capillary electrophoresis, potentially compromising accurate quantitation. A microemulsion electrokinetic chromatography method in reverse polarity was developed to overcome this issue, enabling all isomerizing compounds to migrate as single narrow peaks with baseline separation of eight main impurities achieved in approximately 10 minutes [1]. Optimized conditions included a microemulsion background electrolyte (88.95% of 90 mM phosphate pH 2.5, 1.05% n-heptane, 10.00% SDS/n-butanol 1:2), voltage -26 kV, and temperature 17°C [1]. This method-specific requirement underscores that ramipril diketopiperazine cannot be reliably quantified using generic HPLC methods without validation for this isomerization phenomenon.

Capillary Electrophoresis Method Development Isomerization

Pharmacological Inactivity: Ramipril Diketopiperazine as a Differentiated Impurity vs. Active Metabolite Ramiprilat

Ramipril diketopiperazine is pharmacologically inactive as an ACE inhibitor, in stark contrast to the active metabolite ramiprilat (Impurity E), which exhibits approximately 6-fold greater ACE inhibitory potency than the parent prodrug ramipril [1][2]. FDA-approved labeling confirms that ramipril is metabolized to ramiprilat (active) and to the diketopiperazine ester and diketopiperazine acid, all of which are inactive [1]. Pharmacokinetic studies in humans show that after oral administration of 5 mg ramipril, the main urinary excretion fractions are diketopiperazine acid (13.2±5.6% of dose) and ramiprilat (4.4±2.4%), with unchanged ramipril accounting for only 0.9±1.0% [3]. Biliary excretion includes diketopiperazine acid (9.0±5.3%), ramiprilat glucuronide (3.4±4.2%), and diketopiperazine (2.0±1.2%) [3]. This inactivity means that elevated ramipril diketopiperazine levels do not contribute to therapeutic effect but instead indicate product degradation, making it a critical purity marker without confounding pharmacological activity.

ACE Inhibition Pharmacokinetics Metabolite Profiling

Ramipril Diketopiperazine (CAS 108731-95-9): Evidence-Based Application Scenarios for Analytical and Quality Control Laboratories


Stability-Indicating Method Development and Validation for Ramipril Finished Products

Ramipril diketopiperazine is the primary degradation product under thermal and acidic stress [1]. Its formation kinetics differ from those of ramipril diacid (≥0.2% at pH 3-5 vs. ≥1% at pH 8) [1], requiring chromatographic resolution from both parent drug and co-eluting impurities. The compound's cis-trans isomerization behavior necessitates specialized analytical approaches such as microemulsion electrokinetic chromatography [2]. Laboratories developing HPLC, UPLC, or CE methods for ramipril stability testing must include authentic ramipril diketopiperazine reference standard to establish system suitability, determine relative response factors, and validate method specificity per ICH Q2(R1) guidelines.

Generic Pharmaceutical Quality Assessment and ANDA Submission Support

In comparative stability studies, ramipril diketopiperazine levels serve as a critical discriminator between reference and generic ramipril products. A study of 22 generic/copy formulations found that 68% exceeded total impurity specifications after 3 months at 40°C/75% RH, with ramipril diketopiperazine as the major monitored impurity [3]. Regulatory specifications limit this impurity to ≤0.5% in API and ≤1.0% in finished product under stressed conditions [4]. Generic manufacturers must procure and use authentic ramipril diketopiperazine reference standard to demonstrate comparative stability, support ANDA submissions, and ensure batch-to-batch consistency against the reference listed drug (RLD).

Genotoxic Impurity (GTI) Risk Assessment and ICH M7 Compliance

In silico toxicology screening has flagged ramipril diketopiperazine as potentially carcinogenic (low reliability) and genotoxic, placing it in the highest risk group among ACE inhibitor DKP derivatives [5]. While parent ramipril showed aneugenic activity only at supraphysiological concentrations, the DKP impurity requires separate evaluation under ICH M7 guidelines for DNA-reactive impurities. Laboratories conducting GTI assessments must quantify ramipril diketopiperazine at trace levels (typically ≤0.15% per ICH thresholds) and cannot rely on data from the parent drug or other DKP analogs to establish acceptable intake limits. Authentic reference material is essential for developing sensitive LC-MS/MS methods and validating impurity fate and purge studies.

Process Analytical Technology (PAT) and Continuous Manufacturing Quality Control

In hot-melt extrusion (HME) continuous manufacturing of ramipril fixed-dose combinations, inline Raman spectroscopy has been validated to quantify both ramipril and its main degradation product, ramipril diketopiperazine, in real time [6]. A principal component analysis (PCA) model defined by two main components (PC1=50.1%, PC2=45%) effectively differentiated the two compounds [6]. Implementation of such PAT tools requires authentic ramipril diketopiperazine to calibrate Raman spectral libraries, establish quantitative models, and verify system performance during process validation. This application is particularly relevant for pharmaceutical manufacturers transitioning from batch to continuous processing under FDA's Emerging Technology Program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ramipril diketopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.